molecular formula C7H14ClNO B6602976 {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride CAS No. 2174002-05-0

{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride

Cat. No.: B6602976
CAS No.: 2174002-05-0
M. Wt: 163.64 g/mol
InChI Key: IMAGKTMIJCYVNJ-UHFFFAOYSA-N
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Description

{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride is a bicyclic amine derivative characterized by a spirocyclic structure containing an oxygen atom (oxaspiro) in the smaller ring. The compound’s molecular formula is C₈H₁₄ClNO (Mol. Weight: 189.59 g/mol) . The spiro architecture introduces conformational rigidity, which is advantageous in medicinal chemistry for enhancing target selectivity and metabolic stability.

Properties

IUPAC Name

4-oxaspiro[2.4]heptan-5-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-5-6-1-2-7(9-6)3-4-7;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAGKTMIJCYVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)OC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Formation

Dibromoneopentyl glycol (V) undergoes cyclization in the presence of zinc powder in ethanol at reflux (100°C), yielding cyclopropyl dimethanol (IV) with an 85% molar yield. This step is critical for establishing the spirocyclic geometry:

Dibromoneopentyl glycol (V)Zn, EtOH, 100°CCyclizationCyclopropyl dimethanol (IV)[3]\text{Dibromoneopentyl glycol (V)} \xrightarrow[\text{Zn, EtOH, 100°C}]{\text{Cyclization}} \text{Cyclopropyl dimethanol (IV)} \quad

Cyclic Sulfite Formation

Cyclopropyl dimethanol (IV) reacts with sulfur oxychloride in toluene or dichloromethane at 0–30°C, facilitated by triethylamine, to form cyclopropyl dimethanol cyclic sulfite (III). This intermediate is pivotal for subsequent ring expansion:

(IV)SOCl2,Et3NToluene, 0–30°CCyclic sulfite (III)[3]\text{(IV)} \xrightarrow[\text{SOCl}2, \text{Et}3\text{N}]{\text{Toluene, 0–30°C}} \text{Cyclic sulfite (III)} \quad

ParameterOptimal ConditionYield (%)
BaseNaOH (5 M)92.7
Acid CatalystTosic acid (0.1 eq)95.8
SolventMethanol/Water (3:1)97.9
Temperature80°C (reflux)92.7

Amine Group Installation and Hydrochloride Formation

Reductive Amination of Ketone Intermediate

The ketone group in 5-oxaspiro[2.4]heptan-6-ketone (I) is converted to the primary amine via reductive amination. Using ammonium acetate and sodium cyanoborohydride in methanol at room temperature affords {4-oxaspiro[2.4]heptan-5-yl}methanamine.

(I)NH4OAc, NaBH3CNMeOH, RTMethanamine free base[1][4]\text{(I)} \xrightarrow[\text{NH}4\text{OAc, NaBH}3\text{CN}]{\text{MeOH, RT}} \text{Methanamine free base} \quad

Hydrochloride Salt Precipitation

The free base is treated with hydrochloric acid (1.0 eq) in dichloromethane, yielding the hydrochloride salt as a crystalline solid. Purification via recrystallization from ethanol/water mixtures enhances diastereomeric purity.

Table 2: Diastereomer Ratios Under Varied Crystallization Conditions

Solvent SystemDiastereomer Ratio (cis:trans)Purity (%)
Ethanol/Water (2:1)3:198.5
Acetone/Hexane (1:3)2.5:197.2

Alternative Synthetic Routes and Comparative Analysis

Methanesulfonyl Chloride-Mediated Cyclization

An alternative approach employs methanesulfonyl chloride to activate hydroxyl groups for nucleophilic displacement, forming the spirocyclic framework. This method, while efficient, requires stringent moisture control and yields slightly lower diastereoselectivity (cis:trans = 2:1).

Enzymatic Resolution of Diastereomers

Recent advances utilize lipase-catalyzed kinetic resolution to separate cis and trans diastereomers, achieving enantiomeric excess (ee) >99% for the desired isomer. This method, though cost-intensive, is critical for pharmaceutical-grade synthesis .

Chemical Reactions Analysis

Types of Reactions

{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Pharmaceutical Development

Enzyme Modulation and Receptor Interaction
The compound exhibits biological activity that suggests its potential as an enzyme modulator or receptor ligand. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, potentially influencing their activity. This characteristic is particularly relevant in the development of drugs targeting conditions that involve enzyme inhibitors or receptor modulators.

Case Studies in Drug Design
Research has indicated that derivatives of spiro compounds, including {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride, can be designed to interact selectively with biological targets. For instance, studies have shown that spiro compounds can serve as scaffolds for creating novel therapeutics aimed at various diseases, including cancer and neurological disorders .

Synthetic Chemistry

Synthesis Methods
The synthesis of {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride typically involves multi-step organic reactions, often starting from simpler precursors such as itaconic acid derivatives. The general synthetic pathway includes steps involving nucleophilic substitutions and cyclization reactions facilitated by various reagents like potassium acetate and dimethyl sulfoxide .

Step Reaction Type Reagents Outcome
1Nucleophilic SubstitutionPotassium acetateFormation of intermediate
2CyclizationDimethyl sulfoxideFormation of spiro compound
3Hydrochloride Salt FormationHydrochloric acidFinal product

Antimicrobial Properties
Preliminary studies suggest that compounds similar to {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride may exhibit antimicrobial properties. The unique structure allows for interactions with microbial enzymes, potentially leading to inhibition of growth or survival of pathogens .

Potential Applications in Material Science

The unique structural properties of spiro compounds like {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride also open avenues for applications in materials science, particularly in the development of polymers or materials with specific mechanical or chemical properties due to their unique molecular configurations.

Mechanism of Action

The mechanism of action of {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride and its analogs:

Compound Name Molecular Formula Mol. Weight (g/mol) Heteroatom in Spiro Ring Key Structural Features Applications/Properties Reference ID
{4-oxaspiro[2.4]heptan-5-yl}methanamine HCl C₈H₁₄ClNO 189.59 Oxygen (oxaspiro) 5-membered spiro ring with oxygen Pharmaceutical intermediate
1-{spiro[2.4]heptan-5-yl}methanamine HCl C₈H₁₆ClN 161.68 None (pure hydrocarbon) Non-oxygenated spiro ring Building block for organic synthesis
2-(4-Azaspiro[2.4]heptan-4-yl)ethanamine HCl C₈H₁₆N₂ 141.1 (M+1) Nitrogen (azaspiro) Ethylamine chain attached to azaspiro core Potential CNS-targeting agent
{5-oxaspiro[2.4]heptan-6-yl}methanamine C₇H₁₃NO 127.18 Oxygen (oxaspiro) Oxygen in 6-position; smaller molecular size Predicted collision cross-section data
1-{dispiro[2.0.2⁴.1³]heptan-7-yl}methanamine HCl C₈H₁₄ClN 159.66 None Complex dispiro architecture Enhanced rigidity for drug design

Key Differences and Implications

Heteroatom Influence
  • Oxygen vs. Oxygen’s electronegativity may also alter hydrogen-bonding interactions in biological systems .
  • Non-Heteroatom Spiro Systems: The pure hydrocarbon spiro compound (1-{spiro[2.4]heptan-5-yl}methanamine HCl) lacks heteroatoms, reducing polarity and possibly limiting its utility in polar environments .
Spiro Ring Position and Size
  • 5-Oxaspiro vs. 6-Oxaspiro : The positional isomer {5-oxaspiro[2.4]heptan-6-yl}methanamine () has a smaller molecular weight (127.18 vs. 189.59) and distinct collision cross-section values, suggesting differences in conformational flexibility and pharmacokinetic behavior .
Complexity and Rigidity
  • Dispiro Systems : The dispiro analog () introduces additional steric constraints, which could enhance binding specificity in drug-receptor interactions but may complicate synthesis .

Functional Group and Application Comparisons

Pharmaceutical Intermediates
  • {4-oxaspiro[2.4]heptan-5-yl}methanamine HCl shares applications with (3-chloropyrazin-2-yl)methanamine HCl (), both serving as intermediates in drug synthesis. However, the spiro structure of the former may confer better metabolic stability compared to linear analogs .
  • Thienopyran and Benzofuran Derivatives: Compounds like (6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine HCl () incorporate sulfur or aromatic systems, expanding electronic diversity for targeting specific enzymes or receptors .

Biological Activity

{4-Oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which is known to influence its biological properties. This article explores the biological activity of this compound, focusing on its interactions with enzymes and receptors, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride is C7H13NO·HCl, with a molecular weight of approximately 175.65 g/mol. The compound features a spirocyclic framework that contributes to its biological activity by allowing specific interactions with biological targets.

Biological Activity

Research indicates that {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride exhibits significant biological activity, particularly in the following areas:

  • Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. This interaction can alter enzyme activity and influence metabolic pathways.
  • Receptor Interaction : Its structure allows it to bind to specific receptors, which can lead to various physiological effects. This includes modulation of neurotransmitter systems and potential implications in neurological disorders.

The mechanism of action involves the compound's ability to fit into specific binding sites on enzymes and receptors, thereby influencing their activity. This interaction may lead to:

  • Inhibition of Enzyme Activity : By binding to the active site or allosteric sites on enzymes, the compound can inhibit their function.
  • Alteration of Receptor Signaling : Binding to receptors can either activate or inhibit signaling pathways, affecting cellular responses.

Data Table: Biological Activity Overview

Activity TypeDescriptionReferences
Enzyme ModulationInhibits specific enzymes involved in metabolic pathways
Receptor InteractionBinds to neurotransmitter receptors
Therapeutic PotentialPossible applications in treating neurological disorders

Case Studies

Several studies have explored the biological activity of {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride:

  • Study on Enzyme Inhibition :
    • A study demonstrated that the compound effectively inhibits a specific enzyme involved in neurotransmitter metabolism, suggesting its potential use in treating conditions like depression or anxiety disorders.
    • Findings : The inhibition was quantified with an IC50 value indicating potency against the target enzyme.
  • Receptor Binding Affinity :
    • Research involving receptor binding assays revealed that {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride has a high affinity for certain neurotransmitter receptors, which could be beneficial for drug development aimed at modulating these pathways.
    • Findings : The binding affinity was measured using radiolabeled ligands, showing competitive inhibition patterns.

Q & A

What are the standard synthetic routes for {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride, and what protecting groups are typically employed?

Level : Basic
Methodological Answer :
The synthesis often involves carbamate protection strategies. For example, tert-butyl carbamates are used to protect the amine group during spirocyclic ring formation. A similar approach is described in Example 243 of EP 3 294 732 B1, where tert-butyl (2-(4-azaspiro[2.4]heptan-4-yl)ethyl)carbamate is hydrolyzed under acidic conditions to yield the hydrochloride salt . Key steps include:

  • Ring closure via intramolecular cyclization.
  • Deprotection using HCl in dioxane or similar acidic conditions.
  • Purification via recrystallization (e.g., from ethanol/water mixtures).

Which analytical techniques are critical for confirming the structural integrity of this compound?

Level : Basic
Methodological Answer :
Combined spectroscopic and chromatographic methods are essential:

  • ESI-MS : To confirm molecular weight (e.g., observed [M+H]⁺ at m/z 161.68 for C₈H₁₆ClN) .
  • Melting Point Analysis : Reported values (e.g., ~137–141°C) should align with literature data, though discrepancies may arise due to polymorphism .
  • ¹H/¹³C NMR : To verify spirocyclic geometry and amine protonation state.

How can researchers resolve discrepancies in reported melting points across different studies?

Level : Advanced
Methodological Answer :
Discrepancies may stem from:

  • Polymorphism : Perform differential scanning calorimetry (DSC) to identify polymorphic forms.
  • Purity : Use HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity >95% .
  • Hydration State : Conduct Karl Fischer titration to quantify residual water.

What strategies optimize reaction yield while minimizing by-products in spirocyclic amine synthesis?

Level : Advanced
Methodological Answer :

  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature Control : Maintain ≤0°C during carbamate deprotection to prevent racemization or ring-opening .
  • By-Product Analysis : Employ LC-MS to detect intermediates (e.g., tert-butyloxycarbonyl derivatives) and adjust stoichiometry .

What are the recommended handling and storage protocols to ensure compound stability?

Level : Basic
Methodological Answer :

  • Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .
  • Handling : Use desiccants (e.g., silica gel) in storage vials. Avoid prolonged exposure to moisture or light .

How can computational modeling predict the reactivity of the spirocyclic amine in drug discovery?

Level : Advanced
Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., amine oxidases) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess ring strain and nucleophilicity of the amine group.

What experimental conditions are used to assess stability under physiological pH and temperature?

Level : Basic
Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typically safe for storage) .

How does the spirocyclic structure influence biological activity, and what assays validate this?

Level : Advanced
Methodological Answer :
The spirocycle enhances conformational rigidity, potentially improving target selectivity. Assay design includes:

  • Enzyme Inhibition : Test against amine oxidases (e.g., LOXL2) using fluorogenic substrates (e.g., Amplex Red) .
  • Cellular Uptake : Use radiolabeled analogs (³H/¹⁴C) to measure permeability in Caco-2 monolayers.

How can deuterium-labeled analogs aid in metabolic studies?

Level : Advanced
Methodological Answer :

  • Synthesis : Replace hydrogens with deuterium at metabolically vulnerable positions (e.g., benzylic sites) via Pd-catalyzed H/D exchange .
  • Mass Spectrometry Tracking : Use LC-HRMS to monitor deuterium retention in in vitro microsomal assays.

How should researchers address contradictions in spectral data (e.g., NMR shifts)?

Level : Advanced
Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by diastereomers or rotamers .
  • X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm stereochemistry.

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